3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-5-7-17(8-6-14)28(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)15-3-2-4-16(21)13-15/h2-8,13H,9-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVPGVWRVFKHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the spirocyclic intermediate.
Tosylation: The final step involves the tosylation of the compound, where a tosyl group is introduced to enhance the compound’s stability and reactivity. This is typically done using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Compounds with different substituents replacing the chlorophenyl group.
Scientific Research Applications
3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its stability and reactivity can be exploited in the development of new materials with desired properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Industrial Applications: It can be used in the synthesis of other complex organic compounds, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: Another spirocyclic compound with insecticidal properties.
Spiroindolines: Compounds with similar spirocyclic structures used in medicinal chemistry.
Spirooxindoles: Known for their biological activities and applications in drug development.
Uniqueness
3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for interactions with a wide range of biological targets, making it a versatile compound in both research and industrial contexts.
Biological Activity
3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure and significant biological activity. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 417.91 g/mol. Its structure includes a triazaspiro framework, which contributes to its rigidity and potential interactions with biological targets. The presence of the chlorophenyl and tosyl groups enhances its reactivity and biological profile, making it a subject of interest in drug development .
Biological Activity
Research indicates that compounds similar to 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibit diverse biological activities, including:
- Anticancer Properties : Compounds with similar spirocyclic structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antidepressant Effects : Related compounds have demonstrated potential in modulating neurotransmitter systems, suggesting possible antidepressant activity.
- Antipsychotic Activity : The structural features of this compound may allow it to interact with dopamine receptors, providing a basis for antipsychotic effects .
The mechanism by which 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can alter their activity, leading to various physiological outcomes .
Synthesis Methods
The synthesis of 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:
- Formation of the Spirocyclic Core : Achieved through cyclization reactions with suitable precursors.
- Introduction of the Chlorophenyl Group : Accomplished via substitution reactions involving chlorinated aromatic compounds.
- Tosylation : The final step involves introducing the tosyl group to enhance stability and reactivity .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one against other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Methyl-1,2,4,8-tetraazaspiro[4.5]decane | Multiple nitrogen atoms in a spirocyclic structure | Anticancer properties |
| m-Chlorophenylpiperazine | Related aromatic structure | Antidepressant effects |
| 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | Similar piperidine framework | Antipsychotic activity |
This table illustrates the potential advantages of 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one in terms of specificity and potency against biological targets .
Case Studies and Research Findings
Recent studies have explored the pharmacological properties of spirocyclic compounds similar to 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one:
- Anticancer Activity : In vitro studies demonstrated that derivatives with similar spiro structures inhibited the growth of various cancer cell lines.
- Neuropharmacological Effects : Research indicated that some derivatives modulated serotonin and dopamine receptors effectively, suggesting potential for treating mood disorders .
Q & A
Q. How is the crystal structure of 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one determined experimentally?
The crystal structure is typically resolved using single-crystal X-ray diffraction. Key steps include:
- Synthesis and crystallization : Recrystallization from acetone-methanol mixtures to obtain high-quality single crystals .
- Refinement : Hydrogen atoms are placed in calculated positions using riding models, with anisotropic displacement parameters (Uiso) refined for non-H atoms. Data collection includes measuring bond lengths (e.g., C-H = 0.93–0.97 Å) and dihedral angles (e.g., 69.89° between cyclohexane and aromatic rings) .
- Validation : R factors (e.g., R1 = 0.034, wR2 = 0.089) and electron density maps ensure structural accuracy .
Q. What synthetic methodologies are employed to prepare this compound?
A common approach involves:
- Multi-step synthesis : Starting with a spirocyclic precursor (e.g., 1-oxaspiro[4.5]decane derivative), followed by hydrolysis, dehydration, and functionalization with 3-chlorophenyl and tosyl groups .
- Optimization : Reaction conditions (e.g., temperature, solvent ratios) are critical to avoid side products like enol tautomers .
Q. How can researchers assess the purity of this compound?
Analytical methods include:
- Chromatography : High-performance liquid chromatography (HPLC) using columns like Chromolith® or Purospher® STAR for high-resolution separation .
- Spectroscopy : LC-MS to confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can conformational discrepancies in crystallographic data be reconciled with computational models?
Discrepancies often arise from dynamic vs. static crystal environments. To resolve this:
Q. What strategies are effective in optimizing bioactivity studies for this compound?
Key considerations include:
- Structure-activity relationship (SAR) : Modifying substituents (e.g., replacing the tosyl group with bioisosteres) while retaining the spirocyclic scaffold .
- Enzyme inhibition assays : Use recombinant enzymes (e.g., Pfmrk for kinase inhibition studies) to evaluate potency and selectivity .
Q. How do steric and electronic effects of the 3-chlorophenyl group influence stability?
- Steric effects : The bulky 3-chlorophenyl group stabilizes the chair conformation of the cyclohexane ring, reducing ring-flipping .
- Electronic effects : Chlorine’s electron-withdrawing nature may increase electrophilicity at the enone moiety, affecting reactivity in nucleophilic environments .
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR chemical shifts (e.g., aromatic proton splitting patterns) with X-ray-derived torsion angles .
- Dynamic effects : Variable-temperature NMR can resolve ambiguities caused by conformational exchange .
Methodological Challenges
Q. What are best practices for refining crystallographic data with low-resolution limits?
- High redundancy : Collect multiple datasets to improve signal-to-noise ratios.
- Constraints : Apply rigid-body refinement for stable fragments (e.g., the spirocyclic core) and isotropic displacement parameters for flexible substituents .
Q. How can metabolic pathways of this compound be predicted?
Q. What computational tools are suitable for modeling substituent effects on spirocyclic conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
